molecular formula C22H29N3O2 B12044995 N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine

N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine

Cat. No.: B12044995
M. Wt: 367.5 g/mol
InChI Key: GQZINQINXDYVTH-HZHRSRAPSA-N
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Description

N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes both methoxy and dimethylbenzyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine typically involves the condensation reaction between an aldehyde and an amine. The general synthetic route can be outlined as follows:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 4-(2,4-dimethylbenzyl)-1-piperazineamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the condensation reaction.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to accelerate the reaction.

    Purification: The resulting product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar principles but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.

    Substitution: The methoxy and dimethylbenzyl groups can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acid catalysts like hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to study its effects on various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

Compared to similar compounds, N-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-(2,4-dimethylbenzyl)-1-piperazinamine stands out due to its unique combination of methoxy and dimethylbenzyl groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-N-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C22H29N3O2/c1-17-5-6-19(18(2)13-17)16-24-9-11-25(12-10-24)23-15-20-14-21(26-3)7-8-22(20)27-4/h5-8,13-15H,9-12,16H2,1-4H3/b23-15+

InChI Key

GQZINQINXDYVTH-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=CC(=C3)OC)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

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